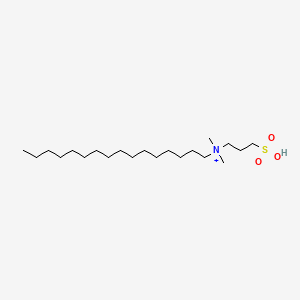
1-Hexadecanaminium, N,N-dimethyl-N-(3-sulfopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecanaminium, N,N-dimethyl-N-(3-sulfopropyl)- is a chemical compound with the molecular formula C21H46NO3S. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by a long hydrophobic tail and a hydrophilic head, making it effective in reducing surface tension and forming micelles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecanaminium, N,N-dimethyl-N-(3-sulfopropyl)- typically involves the quaternization of hexadecylamine with dimethyl sulfate, followed by the introduction of a sulfopropyl group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexadecanaminium, N,N-dimethyl-N-(3-sulfopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.
Applications De Recherche Scientifique
1-Hexadecanaminium, N,N-dimethyl-N-(3-sulfopropyl)- is utilized in various scientific research fields:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Applied in detergents, cosmetics, and personal care products for its surfactant properties.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, reducing surface tension and forming micelles. This mechanism is crucial in applications such as drug delivery, where the compound can encapsulate hydrophobic drugs and enhance their solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another surfactant with a similar structure but different counterion.
Sodium dodecyl sulfate (SDS): A widely used surfactant with a shorter hydrophobic tail.
Triton X-100: A non-ionic surfactant with a different hydrophilic head group.
Uniqueness
1-Hexadecanaminium, N,N-dimethyl-N-(3-sulfopropyl)- is unique due to its specific combination of a long hydrophobic tail and a sulfopropyl group, which provides distinct surfactant properties. This makes it particularly effective in applications requiring strong surface activity and micelle formation.
Propriétés
Numéro CAS |
108930-53-6 |
|---|---|
Formule moléculaire |
C21H46NO3S+ |
Poids moléculaire |
392.7 g/mol |
Nom IUPAC |
hexadecyl-dimethyl-(3-sulfopropyl)azanium |
InChI |
InChI=1S/C21H45NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2,3)20-18-21-26(23,24)25/h4-21H2,1-3H3/p+1 |
Clé InChI |
TUBRCQBRKJXJEA-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-2-oxo-1-propyl-N'-[(E)-pyridin-3-ylmethylidene]-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12056240.png)
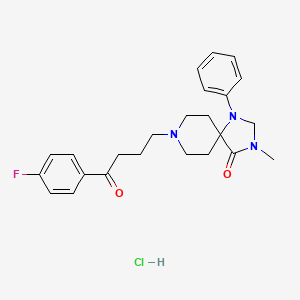

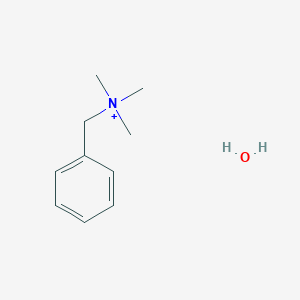
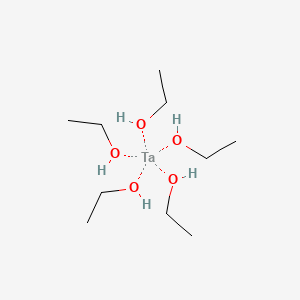

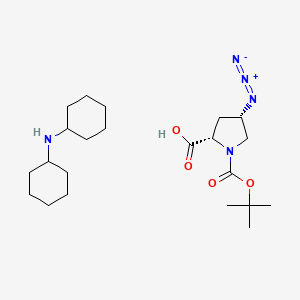



![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)
